molecular formula C18H17Cl2NOS B1360471 3,5-Dichloro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-38-2

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1360471
CAS No.: 898782-38-2
M. Wt: 366.3 g/mol
InChI Key: WKGNLHUYZKPFNL-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It helps in understanding the structure-activity relationships of thiomorpholine derivatives .

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain coatings and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The benzophenone core is then chlorinated at the 3 and 5 positions using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Thiomorpholine Attachment: The final step involves the nucleophilic substitution reaction where thiomorpholine is introduced to the 2’ position of the benzophenone core.

Industrial Production Methods: Industrial production methods for 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes or receptors, modulating their activity. The chlorine atoms and the benzophenone core contribute to the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3,5-Dichloro-2’-morpholinomethyl benzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3,5-Dichloro-2’-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.

    3,5-Dichloro-2’-pyrrolidinomethyl benzophenone: Features a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNLHUYZKPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643842
Record name (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-38-2
Record name Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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